molecular formula C19H19N3O4 B11310727 N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11310727
M. Wt: 353.4 g/mol
InChI Key: YMKFNSQAYOPKNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Dioxino Group: The dioxino group can be introduced through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the benzimidazole derivative with 3-methoxyphenylacetic acid or its derivatives under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures, such as acetaminophen.

Uniqueness

N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-20-15-9-17-18(26-7-6-25-17)10-16(15)22(12)11-19(23)21-13-4-3-5-14(8-13)24-2/h3-5,8-10H,6-7,11H2,1-2H3,(H,21,23)

InChI Key

YMKFNSQAYOPKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2N1CC(=O)NC4=CC(=CC=C4)OC)OCCO3

Origin of Product

United States

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